molecular formula C24H36O13 B12282768 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Cat. No.: B12282768
M. Wt: 532.5 g/mol
InChI Key: OEKGNKBFJPVGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a highly potent carbohydrate intermediate. It holds immense significance in the realm of biomedicine, particularly in the synthesis of drugs that combat glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside typically involves the esterification of octanoic acid with 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of methanol as a solvent and a catalyst to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is extensively used in scientific research due to its versatility and potency. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies related to glycosylation processes and enzyme-substrate interactions.

    Medicine: Integral in the development of therapeutic agents for glycosylation-related diseases.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves its role as a substrate in glycosylation reactions. It interacts with specific enzymes, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which are essential for various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
  • Methyl 8-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)octanoate

Uniqueness

8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside stands out due to its specific structure, which allows it to be a highly effective intermediate in the synthesis of therapeutic agents. Its unique combination of functional groups provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C24H36O13

Molecular Weight

532.5 g/mol

IUPAC Name

1-O-methyl 9-O-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate

InChI

InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3

InChI Key

OEKGNKBFJPVGPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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